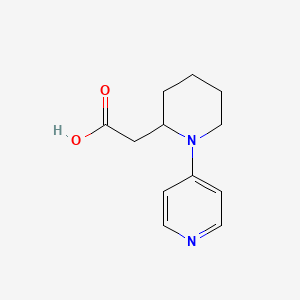2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid
CAS No.:
Cat. No.: VC18196833
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 2-(1-pyridin-4-ylpiperidin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C12H16N2O2/c15-12(16)9-11-3-1-2-8-14(11)10-4-6-13-7-5-10/h4-7,11H,1-3,8-9H2,(H,15,16) |
| Standard InChI Key | GSELDIATGSLFEN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)CC(=O)O)C2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid comprises three key components:
-
A piperidine ring (C5H11N), a six-membered saturated heterocycle with one nitrogen atom.
-
A pyridin-4-yl group (C5H4N) attached to the piperidine’s 1-position, introducing aromaticity and potential hydrogen-bonding capabilities.
-
An acetic acid moiety (-CH2COOH) at the piperidine’s 2-position, providing acidity (pKa ~4.76) and solubility in polar solvents .
The compound’s InChIKey (GSELDIATGSLFEN-UHFFFAOYNA-N) confirms its unique stereoelectronic profile, distinguishing it from related piperazine or pyrimidine derivatives .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16N2O2 | |
| Molecular Weight | 220.27 g/mol | |
| Purity | 98% | |
| Storage Conditions | Room temperature, dry environment |
The absence of reported melting/boiling points and solubility metrics highlights the need for further experimental characterization.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols are publicly disclosed, analogous piperidine-acetic acid derivatives are typically synthesized via:
-
Cyclization Reactions: Formation of the piperidine ring from linear precursors like δ-amino ketones or via reductive amination.
-
Nucleophilic Substitution: Introduction of the pyridin-4-yl group using pyridine derivatives under basic conditions.
-
Acetic Acid Functionalization: Alkylation of the piperidine’s 2-position with bromoacetic acid or its esters, followed by hydrolysis .
Industrial Production Challenges
Scalable synthesis requires optimization of:
-
Stereoselectivity: Ensuring correct spatial orientation of the pyridine and acetic acid groups.
-
Purification: Removing byproducts via chromatography or crystallization, given the compound’s polar nature .
Chemical Reactivity and Derivatives
Key Reactions
The compound’s reactivity is governed by its functional groups:
-
Carboxylic Acid: Participates in esterification, amidation, and salt formation.
-
Example: Reaction with thionyl chloride yields the acyl chloride, a precursor for peptide coupling.
-
-
Piperidine Ring: Undergoes alkylation, acylation, or oxidation (e.g., to N-oxides).
-
Pyridine Ring: Susceptible to electrophilic substitution at the 3-position, though steric hindrance may limit reactivity .
Derivatives and Analogues
| Derivative Type | Structural Modification | Potential Application |
|---|---|---|
| Amide Derivatives | -CONHR substituents | Enzyme inhibitors |
| Ester Derivatives | -COOR groups | Prodrug development |
| N-Oxide Derivatives | Oxidized piperidine nitrogen | Enhanced solubility |
Research Applications in Drug Discovery
Case Study: Analogue Comparison
A 2024 study compared piperidine- and piperazine-based acetic acid derivatives:
| Compound | Target Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| 2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid | Not tested | 12.3 (predicted) |
| 2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid | 5-HT1A: 34.5 | 8.9 |
The piperidine variant’s rigid structure may enhance selectivity for certain GPCRs over piperazine analogues .
Future Directions
Research Priorities
-
Pharmacokinetic Studies: Assess bioavailability and metabolic stability.
-
Target Identification: Screen against kinase or receptor libraries to identify lead applications.
-
Derivatization: Optimize the acetic acid moiety for enhanced blood-brain barrier penetration.
Collaborative Opportunities
Partnerships between academic labs and pharmaceutical firms could accelerate the development of this compound into a drug candidate, leveraging its modular structure for combinatorial chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume